ABCA1 Human Pre-designed siRNA Set A
Description
Significance of Bicinchoninic Acid Disodium (B8443419) Salt Hydrate (B1144303) as a Reagent in Biochemical Analysis
The primary significance of bicinchoninic acid disodium salt hydrate lies in its role as the principal reagent in the BCA protein assay. This assay is valued for its high sensitivity and its compatibility with many detergents commonly used to solubilize proteins. thermofisher.comgbiosciences.com The underlying mechanism of the BCA assay involves a two-step reaction. Initially, under alkaline conditions, the peptide bonds in the protein reduce cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺). wikipedia.orgthermofisher.com Subsequently, two molecules of bicinchoninic acid chelate with each cuprous ion, forming a stable, water-soluble complex. wikipedia.orgwikipedia.org This complex has a strong absorbance at 562 nm, and the intensity of the purple color is directly proportional to the protein concentration, allowing for accurate measurement. wikipedia.orgwikipedia.org
A key advantage of the BCA assay is its greater tolerance for nonionic detergents and buffer salts compared to other methods like the Lowry assay. nih.gov While the reaction is influenced by the presence of certain amino acids such as cysteine, tyrosine, and tryptophan, the contribution of the peptide backbone is predominant, leading to less protein-to-protein variation than observed in dye-binding assays like the Bradford assay. thermofisher.comgbiosciences.com
Table 1: Properties of Bicinchoninic Acid Disodium Salt Hydrate
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₀N₂Na₂O₄ · xH₂O sigmaaldrich.com |
| Molecular Weight (anhydrous basis) | 388.28 g/mol sigmaaldrich.com |
| Appearance | White to light yellow powder sigmaaldrich.combio-world.com |
| Solubility | Soluble in water bio-world.comottokemi.com |
| Storage Temperature | 2-8°C sigmaaldrich.combio-world.com |
Historical Trajectory and Evolution of Bicinchoninic Acid-Based Assays
The bicinchoninic acid-based assay, also known as the Smith assay, was first introduced in 1985 by Paul K. Smith and his colleagues at Pierce Chemical Company. nih.govwikipedia.orgthermofisher.com This development was a significant improvement over the then-prevalent Lowry protein assay, which, despite its sensitivity, was susceptible to interference from various substances. nih.govthermofisher.com The BCA assay offered a more stable reagent and greater compatibility with common laboratory detergents. nih.govthermofisher.com
Since its inception, several variations of the BCA assay have been developed to enhance its utility. The original publication by Smith et al. described a "Micro BCA" protocol for more dilute samples. wikipedia.org Modern kits have built upon this, offering formulations for different protein concentration ranges. wikipedia.org For instance, the "Reducing Agent Compatible (RAC)" version of the assay was developed to be compatible with samples containing sulfhydryl reducing agents. More recently, innovations like the "Rapid Gold BCA" assay have emerged, which utilize a different chelator that absorbs at 480 nm, allowing for a much faster assay time without the need for incubation at elevated temperatures. wikipedia.org
Overview of Core Academic Research Applications
The principal application of bicinchoninic acid disodium salt hydrate is the quantification of total protein concentration across a wide spectrum of research disciplines. This fundamental measurement is a critical step in numerous experimental workflows.
Table 2: Key Research Applications of the BCA Assay
| Research Area | Application |
|---|---|
| Biochemistry | Monitoring protein concentration during purification, assessing protein yield and purity. |
| Enzymology | Determining enzyme concentration for kinetic studies. |
| Cell Biology | Normalizing protein loads for techniques like Western blotting and ELISA. |
| Molecular Biology | Quantifying protein in cell lysates for reporter gene assays and other cellular analyses. |
| Biopharmaceutical Development | Measuring the concentration of therapeutic proteins and antibodies. |
Beyond protein quantification, bicinchoninic acid disodium salt has also been utilized in other analytical methods, such as monitoring the levels of reducing sugars to detect chitinase (B1577495) activity and determining the amount of cellulose (B213188) reducing ends. sigmaaldrich.comottokemi.com The versatility and robustness of BCA-based methods have established bicinchoninic acid disodium salt hydrate as an indispensable tool in modern scientific research.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O4.2Na.H2O/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;;;/h1-10H,(H,23,24)(H,25,26);;;1H2/q;2*+1;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFVGCAYKZKOPT-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)[O-])C(=O)[O-].O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2Na2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Foundations of Bicinchoninic Acid Bca Assays
Reduction of Cu(II) to Cu(I) by Peptide Bonds and Specific Amino Acid Residues
The second phase of the initial reaction involves the reduction of the complexed cupric (Cu²⁺) ions to cuprous (Cu¹⁺) ions. youtube.comquora.comwikipedia.org This reduction is a temperature-dependent process carried out by the protein itself. wikipedia.orgchemicalbook.com The primary contributors to this reduction are the peptide bonds of the protein's backbone. thermofisher.comnih.gov
The mechanism is thought to be a multi-step process where the cupric ion first forms a precursor complex with groups on the peptide backbone. nih.govresearchgate.netresearchgate.net An electron transfer then occurs within this complex, reducing Cu²⁺ to Cu¹⁺. nih.govresearchgate.net
In addition to the peptide backbone, specific amino acid residues are particularly effective at reducing Cu²⁺ and significantly enhance the reaction. thermofisher.comyoutube.comnih.gov These key residues are cysteine/cystine, tyrosine, and tryptophan. thermofisher.comchemicalbook.comnih.govnih.gov These amino acids can independently reduce cupric ions, thereby increasing the total amount of cuprous ions generated and amplifying the signal. thermofisher.comthermofisher.com
Chelation of Cu(I) by Bicinchoninic Acid and Chromophore Formation
The cuprous ions (Cu¹⁺) generated in the first step are highly reactive and are immediately detected in the second step of the BCA assay. This detection is achieved through the use of bicinchoninic acid (BCA), a highly sensitive and selective chromogenic reagent. thermofisher.comthermofisher.com
Two molecules of BCA chelate a single cuprous ion (Cu¹⁺). thermofisher.comyoutube.comwikipedia.orgchemicalbook.com This chelation reaction forms a stable, water-soluble BCA-Cu¹⁺ complex, which is characterized by an intense purple color. thermofisher.comthermofisher.comandrewalliance.com The formation of this vibrant chromophore is the basis for the colorimetric measurement. The binding of BCA to the cuprous ion is a more favorable interaction, effectively removing the Cu¹⁺ from the initial, weaker chelation with the peptide groups. thermofisher.com This allows the peptide backbone to potentially engage in reducing another Cu²⁺ ion, contributing to the signal amplification. quora.com
Table 1: Key Reactions in the BCA Assay
| Step | Reactants | Products | Key Feature |
|---|---|---|---|
| 1A: Complexation | Protein (Peptide Bonds) + Cu²⁺ (alkaline) | [Cu²⁺-Protein] Complex | The Biuret reaction; requires peptides with at least 3 amino acid residues. thermofisher.com |
| 1B: Reduction | [Cu²⁺-Protein] Complex + Specific Amino Acids | Cu¹⁺ + Oxidized Protein | Peptide backbone and side chains of Cys, Tyr, and Trp reduce Cu²⁺ to Cu¹⁺. thermofisher.comnih.govnih.gov |
| 2: Chelation | 2 Bicinchoninic Acid + Cu¹⁺ | [BCA₂-Cu]¹⁺ Complex | Formation of an intense purple, water-soluble chromophore. thermofisher.comyoutube.comwikipedia.org |
Spectroscopic Characteristics of the Bicinchoninic Acid-Cu(I) Complex (Absorbance at 562 nm)
The intense purple BCA-Cu¹⁺ complex is the key to the quantitative power of the assay. This complex exhibits a strong and characteristic absorbance of light in the visible spectrum. The maximum absorbance (λ-max) occurs at a wavelength of 562 nm. youtube.comnih.govandrewalliance.comresearchgate.net This strong absorbance allows for highly sensitive detection of protein concentrations. thermofisher.com
The relationship between protein concentration and absorbance at 562 nm is nearly linear over a broad working range, typically from 20 µg/mL to 2,000 µg/mL. thermofisher.comandrewalliance.com This linearity allows for the creation of a standard curve using a known protein (like bovine serum albumin, BSA) against which the concentration of an unknown sample can be determined. thermofisher.comabcam.com While the peak absorbance is at 562 nm, measurements can be taken at any wavelength between 550 nm and 570 nm with less than a 10% loss of signal, providing some flexibility in instrumentation. thermofisher.comthermofisher.com The molar absorptivity (ε) of the BCA-Cu¹⁺ complex at 562 nm has been reported to be approximately 7,900 M⁻¹cm⁻¹. nih.gov
Influence of Amino Acid Composition (Cysteine/Cystine, Tyrosine, Tryptophan) on Reaction Efficiency and Signal Generation
These three amino acids (and cystine) are capable of independently reducing Cu²⁺ to Cu¹⁺, a reaction that occurs in addition to the reduction by the peptide bonds. thermofisher.comnih.govthermofisher.com Consequently, proteins with a higher abundance of these particular residues will generate more cuprous ions per unit of mass, leading to a more intense purple color and a stronger absorbance signal. nih.gov This can result in protein-to-protein variation in the assay's color response. thermofisher.com For instance, a protein rich in cysteine will produce a stronger signal than a protein of the same mass that lacks these specific reactive residues. nih.gov
Studies have shown that these reactive amino acids contribute more to the signal than can be explained by their individual effects alone, suggesting a synergistic or enhanced effect when they are part of a peptide chain. thermofisher.comthermofisher.com Despite this variability, the BCA assay is generally considered to exhibit less protein-to-protein variation compared to dye-binding methods like the Bradford assay. nih.govthermofisher.com To improve accuracy and minimize the impact of unequal amino acid composition, it is often recommended to perform the assay incubation at elevated temperatures (37°C to 60°C), which promotes the contribution of peptide bonds to the reaction. wikipedia.orgchemicalbook.com
Table 2: Influence of Specific Amino Acids on the BCA Assay
| Amino Acid | Role in BCA Assay | Impact on Signal |
|---|---|---|
| Cysteine/Cystine | Directly reduces Cu²⁺ to Cu¹⁺. thermofisher.comnih.govnih.gov | Strong enhancement of the colorimetric signal. Considered one of the most reactive residues. nih.gov |
| Tyrosine | Directly reduces Cu²⁺ to Cu¹⁺. thermofisher.comnih.govnih.gov | Enhances the colorimetric signal. thermofisher.comchemicalbook.comyoutube.com |
| Tryptophan | Directly reduces Cu²⁺ to Cu¹⁺. thermofisher.comnih.govnih.gov | Enhances the colorimetric signal. thermofisher.comchemicalbook.comyoutube.com |
Advanced Methodological Frameworks for Protein Quantification Using Bicinchoninic Acid Disodium Salt Hydrate
Standardized Protocols for Bicinchoninic Acid Protein Assays
The bicinchoninic acid (BCA) assay is a highly sensitive, colorimetric method for quantifying the total protein concentration in a solution. wikipedia.orgcreative-proteomics.com The protocol is founded on a two-step reaction. Initially, under alkaline conditions, peptide bonds in the protein reduce cupric ions (Cu²⁺) to cuprous ions (Cu⁺). wikipedia.orgcreative-proteomics.comgbiosciences.com The quantity of reduced Cu²⁺ is directly proportional to the amount of protein present. wikipedia.orggbiosciences.com Subsequently, two molecules of bicinchoninic acid chelate with each cuprous ion, forming a stable, purple-colored complex that exhibits a strong absorbance at a wavelength of 562 nm. wikipedia.orgthermofisher.comberkeley.edu
Optimized Reagent Formulations for Enhanced Analytical Performance
Standard BCA assay kits typically provide two main reagents: Reagent A and Reagent B. Reagent A is a highly alkaline solution containing bicinchoninic acid, sodium carbonate, sodium bicarbonate, and sodium tartrate. wikipedia.org Reagent B contains copper(II) sulfate pentahydrate. wikipedia.org The working reagent is prepared by mixing Reagent A and Reagent B, most commonly in a 50:1 ratio. berkeley.educancer.govigem.org Upon mixing, a transient turbidity may be observed, which quickly dissipates to form a clear, green solution. igem.orgthermofisher.comstanford.edu
For the analysis of dilute protein samples, a "Micro BCA" formulation is available. This involves more concentrated reagents to enhance sensitivity. gbiosciences.comthermofisher.com The working reagent for the Micro BCA assay is typically a mixture of three components: Micro BCA Reagent MA, Reagent MB, and Reagent MC, often in a 25:24:1 ratio. thermofisher.com
The stability of the working reagent is a key consideration for assay performance. Once prepared, the standard working reagent is stable for several days when stored in a closed container at room temperature. igem.org However, if precipitation occurs in either Reagent A or B due to cold temperatures, gentle warming and stirring are required to redissolve the precipitates. stanford.edu
| Assay Type | Reagent Components | Typical Mixing Ratio | Final Working Reagent |
|---|---|---|---|
| Standard BCA | Reagent A (BCA, Sodium Carbonate, Sodium Bicarbonate, Sodium Tartrate in NaOH) Reagent B (Copper (II) Sulfate) | 50:1 (A:B) | Clear, green solution |
| Micro BCA | Reagent MA (BCA component) Reagent MB (Buffer component) Reagent MC (Copper component) | 25:24:1 (MA:MB:MC) | Clear, green solution |
Methodologies for Constructing Reliable Protein Standard Curves
A reliable protein standard curve is fundamental to the accuracy of the BCA assay. cancer.gov The standard curve is generated by plotting the known concentrations of a series of protein standards against their corresponding absorbance measurements. berkeley.eduthermofisher.com
Preparation of Standards: A common protein standard is Bovine Serum Albumin (BSA). patsnap.com A stock solution of known concentration (e.g., 2 mg/mL) is serially diluted to create a set of standards that span the expected concentration range of the unknown samples. thermofisher.comcanyons.edu It is critical that the diluent used for the standards is the same as the buffer used for the unknown samples to avoid discrepancies caused by buffer components. patsnap.comthermofisher.com Fresh standards should be prepared along with the samples for each assay to account for any potential degradation. patsnap.com
Data Plotting and Analysis: After measuring the absorbance of the standards (typically at 562 nm), the average absorbance of the blank (0 µg/mL protein) is subtracted from all other measurements. hellobio.comyoutube.com The corrected absorbance values are then plotted against their corresponding protein concentrations. berkeley.edu While the assay provides a nearly linear response, a non-linear regression model, such as a four-parameter or second-order polynomial fit, often provides the most accurate curve. promega.comthermofisher.comscbt.com Using a linear regression can introduce bias, particularly at the low and high ends of a wide concentration range. nih.govresearchgate.net The R-squared (R²) value of the curve should be high (e.g., >0.97) to indicate a good fit. beckman.com Once the standard curve's equation is determined, the concentration of the unknown samples can be calculated by interpolating their absorbance values. berkeley.educanyons.edu
Micro-Scale Adaptations of Bicinchoninic Acid Assays for Dilute Protein Samples
The Micro BCA Protein Assay Kit is a specialized formulation optimized for the quantification of dilute protein samples, typically in the range of 0.5–20 µg/mL. gbiosciences.comthermofisher.com This adaptation utilizes more concentrated reagents and a protocol with extended incubation times at elevated temperatures to achieve the necessary sensitivity for low-concentration samples. gbiosciences.comthermofisher.com
The protocol can be performed in both test tubes and microplates. gbiosciences.com For instance, the test tube procedure involves incubating 1.0 mL of the sample with 1.0 mL of the working reagent at 60°C for one hour. thermofisher.comhellobio.com The microplate procedure, designed for smaller volumes, might involve incubating 150 µL of the sample with 150 µL of working reagent for two hours at 37°C. gbiosciences.comhellobio.com
Another approach to miniaturizing the BCA assay for high-throughput applications involves an "epi-absorbance" method. bmglabtech.com This technique leverages the inherent fluorescence of white microplates. The colored product of the BCA reaction quenches this fluorescence, and the decrease in the fluorescent signal can be measured and correlated with protein concentration. bmglabtech.combionity.com This method allows for significant reductions in sample and reagent volumes, enabling the use of 384- and 1536-well plates with as little as 1.5 µL of sample and 7.5 µL of reagent. bmglabtech.com
Innovations in Bicinchoninic Acid Assay Chemistry: Rapid Formulations and Novel Chelators (e.g., Rapid Gold BCA)
Recent innovations in BCA assay chemistry have focused on reducing incubation times and simplifying workflows. A notable advancement is the development of rapid formulations, such as the Pierce Rapid Gold BCA Protein Assay. thermofisher.comfishersci.com This assay retains the high sensitivity and linearity of the traditional BCA assay but delivers results in just 5 minutes at room temperature, eliminating the need for elevated temperature incubation. thermofisher.comfishersci.comthermofisher.com
The Rapid Gold BCA assay operates on the same principle of copper reduction by protein in an alkaline medium. thermofisher.comfishersci.com However, it employs a novel, proprietary copper chelator that forms an orange-gold colored complex with the reduced cuprous ion (Cu⁺). thermofisher.comfishersci.comglpbio.com This complex has a maximum absorbance at 480 nm, differing from the 562 nm peak of the traditional purple BCA complex. thermofisher.comglpbio.com
Key advantages of the Rapid Gold BCA formulation include:
Speed: A 5-minute incubation at room temperature. thermofisher.comfishersci.comglpbio.com
Wide Dynamic Range: A broad linear working range, often from 20 to 10,000 µg/mL, which can eliminate the need for sample dilutions. thermofisher.comfishersci.ca
Sample Conservation: Requires a small sample volume, typically 10 µL for microplate assays. glpbio.com
Ease of Use: Often supplied with ready-to-use, pre-diluted protein standards. glpbio.comfishersci.ca
| Feature | Traditional BCA Assay | Rapid Gold BCA Assay |
|---|---|---|
| Chelator | Bicinchoninic Acid | Novel, proprietary chelator thermofisher.comthermofisher.com |
| Absorbance Maximum | 562 nm wikipedia.orgberkeley.edu | 480 nm thermofisher.comglpbio.com |
| Incubation Time | 30 min at 37°C or 2 hours at RT stanford.eduaatbio.com | 5 minutes at Room Temperature thermofisher.comfishersci.comglpbio.com |
| Typical Linear Range (BSA) | 20-2000 µg/mL stanford.edu | 20-10,000 µg/mL thermofisher.comfishersci.ca |
| Final Color | Purple thermofisher.com | Orange-gold fishersci.comglpbio.com |
High-Throughput Implementations of Bicinchoninic Acid Assays in Microplate Formats
The BCA assay is well-suited for high-throughput applications and is commonly performed in 96-well microplate formats. thermofisher.combiofargo.comfishersci.com This format significantly reduces the required sample and reagent volumes compared to traditional test tube methods and allows for the simultaneous processing of numerous samples. igem.orgstanford.edu A typical microplate protocol involves adding a small volume of sample (e.g., 10-25 µL) to each well, followed by the addition of the working reagent (e.g., 200 µL). creative-proteomics.comberkeley.edustanford.edu The plate is then mixed, incubated, and read using a microplate reader at 562 nm. berkeley.eduopentrons.com
Automation further enhances the throughput and consistency of the BCA assay. beckman.comopentrons.com Liquid handling robots can perform tasks such as serial dilutions for standard curves, pipetting of samples and reagents, and plate mixing, which minimizes pipetting errors and variability between replicates. beckman.comopentrons.com Integrating a microplate reader with an automated liquid handling system creates a complete walk-away workflow, from sample preparation to data acquisition. beckman.comandrewalliance.combyonoy.com This automated approach not only increases efficiency but also improves data integrity and reproducibility by ensuring that all samples are processed with identical timing. beckman.comopentrons.com
Recent developments have seen the integration of compact plate readers, like the Absorbance 96 Automate, directly onto the deck of liquid handling systems. byonoy.com This on-deck integration streamlines the workflow by eliminating the need for manual transfer of plates between the liquid handler and a separate reader, further saving time and reducing the potential for manual errors. byonoy.com
Specialized Sample Processing Techniques for Bicinchoninic Acid Assay Compatibility
The bicinchoninic acid (BCA) assay is a robust and widely utilized method for the colorimetric detection and quantification of total protein. However, its accuracy can be compromised by the presence of various interfering substances commonly found in complex biological samples. To ensure reliable protein quantification, specialized sample processing techniques are often necessary to remove or neutralize these interfering components prior to the BCA assay. This section explores advanced methodological frameworks for rendering complex samples compatible with the BCA assay, focusing on samples derived from density gradient fractionation and aerosol collection.
Density gradient centrifugation, particularly using sucrose gradients, is a powerful technique for separating macromolecules and cellular components. However, the high concentration of sucrose in the collected fractions is a significant interfering substance in the BCA assay. Sucrose can reduce Cu²⁺ to Cu¹⁺, the foundational reaction of the BCA assay, leading to a false-positive signal and an overestimation of the protein concentration. This interference can manifest as a dark purple color in both standards and samples, rendering the assay results unreliable. researchgate.netresearchgate.net
Several methodological strategies can be employed to mitigate the interference of sucrose and enable accurate protein quantification in fractions from sucrose gradients:
Protein Precipitation: A common and effective method is to precipitate the proteins from the sucrose-containing fractions. thermofisher.comgbiosciences.com Trichloroacetic acid (TCA) or acetone are frequently used for this purpose. thermofisher.comgbiosciences.com The protein pellet is then separated from the supernatant containing the sucrose and other interfering substances. The pellet can be washed and subsequently resolubilized in a buffer compatible with the BCA assay. thermofisher.com
Dialysis: Dialysis is another effective technique for removing small molecules like sucrose from protein samples. researchgate.netthermofisher.comresearchgate.net By placing the sample in a dialysis membrane with a specific molecular weight cut-off and dialyzing against a sucrose-free buffer, the sucrose is removed from the sample, which can then be accurately assayed using the BCA method.
Dilution: If the initial protein concentration is sufficiently high, diluting the sample can reduce the sucrose concentration to a level that no longer interferes with the BCA assay. researchgate.netthermofisher.com However, this approach is only viable if the diluted protein concentration remains within the detection range of the assay.
Standard Curve Compensation: Creating a standard curve where the standards are prepared in a sucrose solution that matches the concentration in the experimental samples can also help to correct for the interference. researchgate.net This method requires precise knowledge of the sucrose concentration in each fraction.
The choice of method depends on factors such as the initial protein concentration, the volume of the sample, and the presence of other potentially interfering substances.
Atmospheric aerosol samples represent a complex matrix for protein quantification, containing a variety of substances that can interfere with colorimetric assays. A case study on the metaproteomic analysis of atmospheric aerosol samples highlights the challenges and solutions for accurate protein quantification using the bicinchoninic acid assay. nih.govresearchgate.netnih.gov
In this research, proteins were extracted from air filter samples for subsequent analysis. The initial protein concentration measurements using the BCA assay were hampered by interfering substances present in the aerosol matrix. nih.gov Two major interfering components identified were ammonium (B1175870) sulfate and soot particles. nih.govwiley.com These substances are known to either contribute to the reduction of Cu²⁺ or otherwise interfere with the colorimetric reading, leading to inaccurate protein concentration values.
To overcome this, a specialized sample processing technique, size-exclusion chromatography (SEC), was integrated into the workflow before performing the BCA assay. nih.govresearchgate.netnih.gov SEC effectively separates molecules based on their size, allowing for the removal of smaller interfering molecules from the larger protein molecules.
The study demonstrated a significant reduction in the interfering signal after processing the samples with SEC. The BCA assay signal, which was initially inflated due to the presence of interfering substances, was reduced by approximately 60-90% after the SEC cleanup step. nih.gov This reduction brought the measured protein recovery closer to the expected values, underscoring the importance of sample preparation for accurate quantification.
The following table illustrates the effect of size-exclusion chromatography on the reduction of interfering signals in the BCA assay for different sample matrices found in aerosol studies.
| Sample Matrix | Treatment | Reduction in BSA Equivalent Concentration |
| Ammonium Sulfate | Size-Exclusion Chromatography | ~10-fold |
| Soot Particles | Size-Exclusion Chromatography | ~3-fold |
| Mixed BSA/Soot | Size-Exclusion Chromatography | >65% of interference removed |
| Ambient Aerosol | Size-Exclusion Chromatography | ~60-90% |
This case study provides a clear methodological framework for the quantification of proteins in challenging aerosol samples. The integration of a purification step like size-exclusion chromatography is crucial for removing interfering substances and ensuring the accuracy of the bicinchoninic acid disodium (B8443419) salt hydrate-based protein assay.
Critical Analytical Performance Parameters and Mitigating Methodological Challenges in Bicinchoninic Acid Assays
Evaluation of Linear Dynamic Range and Assay Sensitivity
A key performance characteristic of the BCA assay is its broad dynamic range, which typically allows for the measurement of protein concentrations from approximately 20 µg/mL to 2000 µg/mL. thermofisher.combertin-bioreagent.com The sensitivity of the assay can be enhanced by adjusting incubation conditions; for instance, incubating at higher temperatures (e.g., 60°C) can lower the detection limit to as little as 5 µg/mL. promega.comandrewalliance.com
While manufacturers often advertise a wide linear range for the BCA assay, empirical studies have shown that the true linear response region may be considerably narrower. nih.gov Research indicates that the calibration curve can be sigmoidal rather than perfectly linear, particularly at the lower end of the concentration range (below approximately 5 µg/mL). nih.gov This deviation from linearity can lead to an overestimation of protein concentrations in samples with low protein content. researchgate.net Therefore, the selection of a calibration range should not be based solely on manufacturer recommendations but must be empirically validated for the specific experimental conditions and requirements to ensure accuracy. nih.gov Expanding the assay range to the maximum of 2000 µg/mL can introduce significant negative bias at lower protein concentrations, a bias that is intensified by longer incubation times or increased sample-to-reagent ratios. nih.gov
Several strategies can be employed to optimize the assay's performance for different concentration ranges and to enhance sensitivity.
Temperature and Incubation Time: The color development in the BCA assay is temperature-dependent. patsnap.com Increasing the incubation temperature (e.g., from 37°C to 60°C) or extending the incubation time can increase the assay's sensitivity, allowing for the detection of lower protein concentrations. promega.comandrewalliance.com For example, an enhanced protocol with a 60°C incubation for 30-60 minutes can achieve a working range of 5-250 µg/mL. promega.comandrewalliance.com
Adjusting Reagent Ratios: Modifying the ratio of the sample volume to the working reagent volume can also optimize the assay. For instance, increasing the sample volume relative to the working reagent can enhance the signal for low-concentration samples by increasing the path length in a microplate well. nih.gov One study improved sensitivity by increasing the sample volume from 25 µL to 150 µL and adjusting the working reagent ratio to 1:1.24 (sample to reagent). nih.gov
Two-Step Incubation and Calibration: To counteract the negative bias observed at low concentrations within a wide-range assay, a two-step incubation and calibration approach has been proposed. nih.gov This method involves a modified workflow that aims to improve accuracy across the entire measurement range without the disadvantages of the standard protocol. researchgate.netnih.gov
Analysis of Interfering Substances and Their Mechanisms
A significant challenge in BCA assays is the interference caused by various substances commonly found in protein samples. nih.gov These substances can interfere by reducing Cu²⁺ ions themselves, chelating the copper ions, or by other mechanisms that affect color development. citeqbiologics.comthermofisher.com
A major advantage of the BCA assay is its compatibility with a wide variety of ionic and non-ionic detergents, often at concentrations up to 5%. citeqbiologics.comthermofisher.com This makes it particularly useful for samples where proteins have been solubilized using detergents. andrewalliance.com However, the assay is still susceptible to interference from certain buffer components. Strong acids or bases, and some chaotropic agents like urea (B33335) and guanidine (B92328) hydrochloride, can disrupt the assay's chemistry. bertin-bioreagent.comgbiosciences.com
| Substance | Compatible Concentration |
| Detergents | |
| Brij® 35 | 5% |
| CHAPS | 5% |
| NP-40 | 1% |
| SDS | 1% |
| Triton™ X-100 | 5% |
| Tween® 20 | 5% |
| Buffer Components | |
| Guanidine HCl | 4 M |
| HEPES | 100 mM |
| MOPS | 100 mM |
| Sodium Chloride | 1 M |
| Sodium Citrate | 200 mM |
| Urea | 3 M |
| This table presents a summary of compatible concentrations for common detergents and buffer components in the standard BCA assay. Data compiled from multiple sources. The exact tolerance can vary depending on the specific assay kit and protocol. |
Certain chemical reagents can significantly interfere with the BCA assay, leading to inaccurate protein measurements.
Reducing Agents: Substances with reducing potential, such as dithiothreitol (B142953) (DTT) and β-mercaptoethanol (2-ME), are major interferents. patsnap.comgbiosciences.com They directly reduce Cu²⁺ to Cu¹⁺, mimicking the action of proteins and leading to a falsely elevated protein concentration. thermofisher.com Even low concentrations, such as 5 mM DTT, can cause significant interference. thermofisher.comaatbio.com
Chlorpromazine: This drug has been shown to interact strongly with the BCA reagent, producing turbidity and an atypical color, which interferes with accurate measurement. nih.gov
Penicillins: Penicillin and related β-lactam antibiotics can form protein adducts and have been observed to interfere with the BCA assay, causing artificially high readings. nih.govresearchgate.netnih.gov The interference manifests as a slow but normal color response. nih.gov
Vitamin C (Ascorbic Acid): As a potent reducing agent, ascorbic acid interferes significantly with the BCA assay. thermofisher.comnih.gov It causes an immediate and intense color response, leading to a substantial overestimation of protein content. nih.gov This interference has been observed both in vitro and in vivo following vitamin C ingestion. nih.gov
Paracetamol (Acetaminophen): Paracetamol also gives an immediate and intense color response with the BCA reagent, indicating strong interference. nih.gov Its metabolites can also cause spurious results in related analytical techniques. nih.gov
To overcome the challenges posed by interfering substances, several mitigation strategies have been developed.
Dilution: The simplest approach is to dilute the sample in a compatible buffer to reduce the concentration of the interfering substance to a non-interfering level. thermofisher.com This is only feasible if the protein concentration remains within the assay's detection range after dilution. thermofisher.com
Dialysis and Desalting: For smaller interfering molecules, dialysis or desalting columns can be used to exchange the sample buffer with one that is compatible with the BCA assay. bertin-bioreagent.comthermofisher.com
Protein Precipitation: A highly effective method is to precipitate the proteins out of the sample, leaving the interfering substances behind in the supernatant. nih.govthermofisher.com Common precipitating agents include trichloroacetic acid (TCA) and acetone. nih.govgbiosciences.comnih.gov After precipitation, the protein pellet is separated, washed, and then redissolved in a compatible buffer before being assayed. thermofisher.com
Reducing Agent-Compatible Kits: Specialized BCA assay kits are commercially available that are compatible with samples containing reducing agents. thermofisher.comthermofisher.com These kits include a "compatibility reagent" that chemically modifies and blocks the sulfhydryl groups of reducing agents like DTT and 2-ME, preventing them from reducing the copper ions. thermofisher.comthermofisher.com
Correction via Standard Curve Modification: For known interferents like N-hydroxysuccinimide (NHS), the error can be counteracted by preparing an additional standard curve containing a fixed concentration of the interfering substance. nih.gov The absorbance contributed by the interferent can then be subtracted from the total absorbance of the analyte sample. nih.gov
Kinetic Behavior and Reaction Dynamics of Bicinchoninic Acid-Based Assays
The Bicinchoninic Acid (BCA) assay, while widely utilized for its sensitivity and simplicity, exhibits complex reaction dynamics that are crucial to understand for accurate protein quantification. nih.govresearchgate.netresearchgate.net The color-forming reaction is not a true end-point method; the signal continues to develop over time, a factor that significantly influences its kinetic profile. thermofisher.comresearchgate.net
Elucidation of Complex Kinetic Profiles in Diverse Sample Matrices
Research into the kinetic behavior of the BCA assay has revealed that its reaction profiles are intricate and highly dependent on the composition of the sample. nih.govbohrium.com Studies have consistently shown that the kinetic profiles are characterized by the absence of a distinct plateau, meaning the reaction does not reach a stable end-point within typical incubation times. nih.govresearchgate.netbohrium.com This behavior is observed across various sample types, including free amino acids, peptides, and purified proteins. bohrium.com
The complexity of the reaction is partly due to the contribution of specific amino acid side chains. While the primary reaction involves the reduction of Cu²⁺ by peptide bonds, certain amino acids—notably cysteine, cystine, tryptophan, and tyrosine—also participate in the reduction, influencing the rate and extent of color development. thermofisher.combohrium.com Oxidation products generated at the side chains of tryptophan and tyrosine have been shown to contribute to the BCA index, further complicating the reaction mechanisms. nih.govresearchgate.net
The sample matrix itself has a profound effect on assay kinetics. nih.gov The presence of substances commonly found in biological and bioprocessing samples, such as detergents, reducing agents, chelating agents, and salts, can significantly interfere with the assay. nih.govpatsnap.com For instance, research has demonstrated that N-hydroxysuccinimide (NHS), often used in bioconjugation chemistry, interferes with the BCA assay in a time-dependent manner, exhibiting different reaction kinetics compared to standard proteins like Bovine Serum Albumin (BSA). researchgate.net Similarly, quantifying a known concentration of BSA in a complex matrix like a fermentation supernatant yields significantly different results compared to quantification in a simple buffer, underscoring the challenge of matrix effects. nih.gov This variability necessitates careful consideration and often requires matrix-specific calibration or sample preparation, such as precipitation or dialysis, to mitigate interference. patsnap.comresearchgate.net
Table 1: Summary of Kinetic Behavior of BCA Assay in Various Sample Matrices
| Sample Type / Matrix Component | Observed Kinetic Profile | Key Influencing Factors | Source(s) |
| Purified Proteins (e.g., BSA) | Complex kinetics with no observable plateau; signal intensity is concentration-dependent. | Peptide bonds, specific amino acid content (Cys, Trp, Tyr). | bohrium.com |
| Free Amino Acids & Peptides | Slow, amino-acid-dependent kinetics without a plateau; response is not simply additive for peptides. | Primarily Cysteine, Cystine, Tryptophan, and Tyrosine residues. | nih.gov, bohrium.com |
| Fermentation Supernatant | Significant deviation from ideal behavior; leads to inaccurate quantification if not corrected. | Accumulation of sugars, salts, phospholipids, and other metabolites. | nih.gov |
| Samples with Reducing Agents | Interference with the Cu²⁺ reduction step, potentially leading to over- or underestimation of protein. | Disruption of the formation of the purple-colored complex. | patsnap.com |
| Samples with Chelating Agents | Interference with copper ions, affecting the color-forming reaction. | Sequestration of Cu¹⁺/Cu²⁺ ions required for the assay. | patsnap.com |
| Samples with NHS | Time-dependent interference with distinct single-phase kinetics, differing from protein kinetics. | NHS acts as a reducing substance, directly reacting with the BCA reagent. | researchgate.net |
Re-evaluation of Optimal Reaction Times for Diverse Applications
The standard protocol for the BCA assay often recommends an incubation period of 30 minutes at 37°C. nih.govthermofisher.com However, given the continuous nature of the color development, this prescribed time has been subject to re-evaluation. thermofisher.comresearchgate.net Research indicates that for many applications, shorter incubation times may be not only sufficient but also advantageous. nih.govresearchgate.net
Studies have shown that the "BCA index"—the relationship between protein concentration and absorbance—is not significantly modulated by the incubation time, provided the absorbance values are above a minimum threshold (e.g., >0.1). nih.govresearchgate.net This has led to the proposal that the assay can be effectively performed with incubation times as short as 15 minutes. nih.govresearchgate.net Shortening the incubation can be particularly beneficial for improving accuracy in specific contexts. For example, when interfering substances like NHS are present, reducing the incubation time to approximately 20 minutes helps to minimize their contribution to the signal, thereby reducing measurement errors. researchgate.net Furthermore, longer incubation periods can exacerbate negative biases, especially at low protein concentrations. nih.govresearchgate.net
Conversely, the non-endpoint nature of the reaction presents a challenge when processing a large number of samples. researchgate.net Because the color continues to develop, a significant delay between reading the first and last samples on a microplate can introduce variability, as samples read later will have reacted for a longer period. researchgate.net While the rate of color development slows considerably after the initial incubation, it is recommended that all samples be read within a short, consistent timeframe (e.g., 10 minutes) to ensure reproducibility. thermofisher.com To address the need for faster results, alternative formulations such as the Rapid Gold BCA Protein Assay have been developed, which provide stable results within 5 minutes at room temperature. thermofisher.com
Table 2: Comparison of Reaction Times in BCA-Based Assays
| Assay Condition | Incubation Time | Incubation Temperature | Considerations | Source(s) |
| Standard BCA Assay | 30 minutes | 37°C | Widely used standard; may exacerbate bias at low concentrations. | nih.gov, thermofisher.com |
| Revised BCA Assay | 15-20 minutes | 37°C | Sufficient for most applications; can reduce interference and improve accuracy. | nih.gov, researchgate.net |
| Rapid Gold BCA Assay | 5 minutes | Room Temperature | Faster workflow; uses a different chelator and results in an orange-gold complex. | thermofisher.com |
Assessment of Assay Reproducibility and Inter-Assay Variability
The BCA assay is generally regarded as having good repeatability and reproducibility, which are among the reasons for its widespread adoption. nih.govresearchgate.net However, several factors can contribute to variability both within a single assay (intra-assay) and between different assays (inter-assay).
A primary source of systematic variability is protein-to-protein differences. The assay's response is influenced by the amino acid composition of the protein, particularly the content of cysteine, cystine, tryptophan, and tyrosine. thermofisher.com This means that using a standard protein that is structurally dissimilar to the protein in the unknown sample can lead to inaccurate quantification. thermofisher.com For example, when measuring immunoglobulin concentrations, using bovine gamma globulin (BGG) as a standard will yield more accurate results than using the more common bovine serum albumin (BSA). thermofisher.com
Assay reproducibility is highly dependent on consistent execution. thermofisher.com Pipetting precision is critical, and running replicates of both standards and unknown samples is essential to assess and control for random error. thermofisher.com It is recommended to run standards in triplicate to confidently establish the calibration curve. thermofisher.com Furthermore, all samples and standards must be treated identically; this includes using the same buffer for dilution, the same reagent lot, and ensuring identical incubation times and temperatures for all wells. thermofisher.com
When analyzing a large number of samples, breaking them into smaller batches is a recommended strategy to maintain inter-assay reproducibility. researchgate.net Each batch should be run on a separate plate with its own complete set of standards. This approach minimizes the variability that arises from time delays in reading a single large plate and helps to normalize results across different runs. researchgate.net In cases of high sample-to-sample variability, the cause may lie not with the assay chemistry itself, but with inconsistencies in the sample preparation, such as incomplete cell lysis or sample homogenization. researchgate.net
Table 3: Factors Influencing BCA Assay Reproducibility and Mitigation Strategies
| Factor | Source of Variability | Mitigation Strategy | Source(s) |
| Protein Composition | Protein-to-protein differences in amino acid content (Cys, Trp, Tyr). | Select a standard protein that is structurally similar to the sample protein (e.g., BGG for antibodies). | thermofisher.com, thermofisher.com |
| Sample Matrix | Interfering substances (detergents, salts, etc.) in the sample buffer. | Use the same buffer for standards and samples; perform sample cleanup (dialysis, precipitation) if necessary. | patsnap.com, thermofisher.com |
| Pipetting | Inaccurate or inconsistent volumes of samples, standards, or reagents. | Use calibrated pipettes; run replicates (especially triplicates for standards) to calculate CV and ensure precision. | thermofisher.com |
| Incubation/Timing | Continuous color development leads to differences if read times vary. | Read all wells within a short, consistent timeframe (e.g., 10 minutes); for large sample sets, process in smaller batches. | thermofisher.com, researchgate.net |
| Sample Preparation | Inconsistent lysis, homogenization, or dilution of samples. | Standardize sample preparation protocols to ensure consistency across all samples. | researchgate.net |
| Calibration Curve | Improper curve fitting. | Use a quadratic (four-parameter) or point-to-point fit rather than a simple linear fit for greater accuracy. | thermofisher.com |
Comparative Scholarly Analysis of Bicinchoninic Acid Assays with Established Protein Quantification Methods
Advantages and Limitations Relative to the Lowry Protein Assay
The primary advantage of the BCA assay is its superior compatibility with a wide range of substances commonly found in protein samples, most notably detergents. opentrons.comgbiosciences.comciteqbiologics.com The Lowry assay is highly susceptible to interference from detergents, which can lead to inaccurate readings. metwarebio.comopentrons.com The BCA assay, in contrast, is compatible with samples containing up to 5% surfactants, making it the preferred method for protein extracts prepared with lysis buffers containing these agents. bmglabtech.comthermofisher.com
Another significant advantage is the stability of the reagent and the single-step procedure. The BCA assay combines the copper reduction and color development into one step with a reagent that is stable under alkaline conditions. gbiosciences.comrice.edu The Lowry method is a two-step process where the Folin-Ciocalteu reagent must be added at a specific time and is only active under acidic conditions, even though the reduction reaction requires a basic pH, making the timing critical. wikipedia.orgazurebiosystems.com The resulting colored complex in the BCA assay is also more stable over time compared to the Lowry assay. citeqbiologics.comsigmaaldrich.com
In terms of protein-to-protein uniformity, the BCA assay generally exhibits less variability. thermofisher.com The Lowry assay's color development depends on the reduction of the Folin-Ciocalteu reagent by aromatic amino acids like tryptophan and tyrosine. metwarebio.comwikipedia.org While these residues also influence the BCA assay, the reaction with the peptide backbone provides a more consistent response across different proteins. thermofisher.combitesizebio.com
However, both assays share a key limitation: sensitivity to reducing agents. opentrons.comazurebiosystems.com Substances like dithiothreitol (B142953) (DTT) or beta-mercaptoethanol (BME), often used in protein sample buffers, will interfere with both assays by reducing Cu²⁺ ions, leading to an overestimation of protein concentration. gbiosciences.comazurebiosystems.com
Table 1: Comparison of BCA and Lowry Assays
| Feature | Bicinchoninic Acid (BCA) Assay | Lowry Protein Assay |
|---|---|---|
| Principle | Two-step reaction: 1) Biuret reaction (Cu²⁺ reduction by protein). 2) Chelation of Cu¹⁺ by BCA. thermofisher.com | Two-step reaction: 1) Biuret reaction. 2) Reduction of Folin-Ciocalteu reagent by Cu¹⁺ and aromatic amino acids. metwarebio.comwikipedia.org |
| Detection Wavelength | 562 nm. patsnap.com | 660-750 nm. wikipedia.orgalliedacademies.org |
| Sensitivity | High (0.5 µg/mL to 2 mg/mL). patsnap.comwikipedia.org | High (5 µg/mL to 150 µg/mL). metwarebio.comazurebiosystems.com |
| Detergent Compatibility | High; compatible with up to 5% detergents. bmglabtech.comthermofisher.com | Low; susceptible to interference. metwarebio.comopentrons.com |
| Reducing Agent Comp. | Low; susceptible to interference. gbiosciences.comazurebiosystems.com | Low; susceptible to interference. opentrons.comazurebiosystems.com |
| Protein-to-Protein Var. | Lower variability. thermofisher.com | Higher variability due to dependence on aromatic amino acid content. metwarebio.com |
| Assay Procedure | Single reagent addition (in most kits). gbiosciences.com | Two sequential reagent additions with critical timing. wikipedia.orgazurebiosystems.com |
| Reagent Stability | Good; working reagent is stable. citeqbiologics.comrice.edu | Folin-Ciocalteu reagent is less stable, especially at basic pH. wikipedia.org |
Comparative Performance Against the Bradford Protein Assay
The Bradford protein assay operates on a completely different principle than the BCA assay, leading to a distinct set of performance characteristics. Developed by Marion M. Bradford in 1976, this method relies on the binding of the Coomassie Brilliant Blue G-250 dye to proteins. wikipedia.orgrice.edu Under acidic conditions, the dye shifts its absorbance maximum from 465 nm to 595 nm upon binding, primarily to basic amino acid residues like arginine and lysine (B10760008). wikipedia.orgptglab.com
The most significant advantage of the BCA assay over the Bradford assay is its compatibility with detergents. opentrons.comazurebiosystems.com The Bradford assay is not compatible with most detergents, such as Sodium Dodecyl Sulfate (SDS), which are common in protein lysis buffers. bmglabtech.comazurebiosystems.com This makes the BCA assay a more versatile choice for complex samples like cell lysates. opentrons.com
Furthermore, the BCA assay demonstrates lower protein-to-protein variation. citeqbiologics.compatsnap.com Because the Bradford assay's response is heavily dependent on the presence of basic and aromatic amino acids, proteins with a low proportion of these residues may be underestimated. rice.edunih.gov The BCA assay, being based on the more uniformly distributed peptide bonds, provides a more accurate quantification across different types of proteins. thermofisher.combitesizebio.com
Conversely, the primary advantages of the Bradford assay are its speed and its compatibility with reducing agents. patsnap.comwikipedia.org The Bradford assay is very rapid, with color development occurring in minutes, whereas the BCA assay requires a longer incubation period, often at an elevated temperature. patsnap.comgbiosciences.com Unlike the BCA assay, the Bradford method is not affected by the presence of reducing agents, making it a better choice for samples containing substances like DTT or BME. citeqbiologics.comazurebiosystems.com
Table 2: Comparison of BCA and Bradford Assays
| Feature | Bicinchoninic Acid (BCA) Assay | Bradford Protein Assay |
|---|---|---|
| Principle | Copper reduction by protein and subsequent chelation of Cu¹⁺ with BCA. opentrons.comquora.com | Binding of Coomassie Brilliant Blue G-250 dye to protein. wikipedia.orgcreative-proteomics.com |
| Detection Wavelength | 562 nm. patsnap.com | 595 nm. ptglab.comcreative-proteomics.com |
| Assay Time | Slower (30-120 minutes), often requires incubation. gbiosciences.com | Faster (approx. 5-10 minutes) at room temperature. patsnap.combioagilytix.com |
| Detergent Compatibility | High; generally compatible. opentrons.compatsnap.com | Low; highly susceptible to interference. bmglabtech.comazurebiosystems.com |
| Reducing Agent Comp. | Low; susceptible to interference. gbiosciences.com | High; generally compatible. citeqbiologics.com |
| Protein-to-Protein Var. | Lower; less dependent on amino acid composition. thermofisher.compatsnap.com | Higher; dependent on basic and aromatic amino acid content. nih.govgbiosciences.com |
| Linear Range | Broad (e.g., 20-2000 µg/mL). opentrons.comgbiosciences.com | Narrower (e.g., 1-25 µg/mL or 100-1500 µg/mL depending on format). opentrons.compatsnap.com |
Distinction from the Biuret Protein Assay
The BCA assay is fundamentally a highly sensitive and advanced version of the Biuret test. azurebiosystems.comwikipedia.org Both assays are built upon the same initial chemical event: the Biuret reaction, where peptide bonds in a protein molecule chelate copper(II) ions in an alkaline solution, reducing them to copper(I) ions. wikipedia.orgcreative-proteomics.com
The critical distinction lies in the detection of the reduced copper(I) ions. In the traditional Biuret assay, the faint purple-colored complex formed by the protein and copper is measured directly at 540 nm. wikipedia.orgvedantu.com This reaction is relatively insensitive, requiring protein concentrations in the range of 1-20 mg/mL. rice.edudeepscienceresearch.com
The BCA assay introduces a second, highly efficient reaction step. Two molecules of bicinchoninic acid chelate with each copper(I) ion. thermofisher.comwikipedia.org This BCA-copper complex is an intensely purple-colored product that absorbs light much more strongly than the peptide-copper complex of the Biuret test, with a maximum absorbance at 562 nm. azurebiosystems.comwikipedia.org This amplification step increases the sensitivity of the assay by approximately 100-fold, allowing for the detection of proteins in the low microgram-per-milliliter range (0.5-2000 µg/mL). wikipedia.orgsigmaaldrich.com
Therefore, while the Biuret assay is simple and has very few interfering substances (with ammonium (B1175870) salts being a notable exception), its low sensitivity makes it suitable only for samples with high protein concentrations. rice.edu The BCA assay retains the benefit of being based on the reliable peptide bond reaction but enhances it with a powerful signal amplification step, making it far more versatile for modern biological research where samples are often limited. azurebiosystems.comsigmaaldrich.com
Table 3: Comparison of BCA and Biuret Assays
| Feature | Bicinchoninic Acid (BCA) Assay | Biuret Protein Assay |
|---|---|---|
| Principle | Biuret reaction followed by signal amplification via BCA-Cu¹⁺ chelation. azurebiosystems.comwikipedia.org | Biuret reaction; direct detection of the protein-Cu²⁺ complex. vedantu.comrice.edu |
| Detection Wavelength | 562 nm. patsnap.com | ~540 nm. wikipedia.orgdeepscienceresearch.com |
| Sensitivity | Very High (0.5 - 2000 µg/mL). wikipedia.org | Low (1 - 20 mg/mL). wikipedia.orgrice.edu |
| Interfering Substances | Reducing agents, copper chelators. gbiosciences.com | Ammonium salts. rice.edu |
| Assay Complexity | Simple, one-step reagent addition (in kits). gbiosciences.com | Simple, one-step reagent addition. rice.edu |
| Primary Application | General use, dilute and complex samples (e.g., lysates). gbiosciences.combitesizebio.com | Samples with high protein concentration. wikipedia.orgrice.edu |
Holistic Comparison with Other Spectrophotometric and Fluorescent Protein Detection Methodologies
Beyond the classic copper-based and dye-binding assays, protein quantification can be achieved through other spectrophotometric and fluorescent methods. A holistic comparison situates the BCA assay within this broader landscape.
Other Spectrophotometric Methods: The most direct spectrophotometric method is the measurement of ultraviolet (UV) absorbance at 280 nm. ptglab.comthermofisher.com This technique relies on the intrinsic absorbance of aromatic amino acids (tryptophan and tyrosine) in a protein. thermofisher.com It is extremely fast and does not consume the sample. However, it requires a pure protein sample, as any non-protein contaminants that absorb at 280 nm, particularly nucleic acids, will lead to significant overestimation. bitesizebio.commedium.com The BCA assay, while destructive, is suitable for complex mixtures like cell lysates where nucleic acid contamination is common. opentrons.com
Fluorescent Detection Methods: Fluorescent assays (e.g., Qubit, NanoOrange) utilize dyes that fluoresce upon binding to proteins. bmglabtech.compatsnap.com The primary advantage of fluorescence-based detection is its exceptional sensitivity, which can be up to 1,000 times greater than that of spectrophotometric methods. patsnap.combiocompare.com This makes fluorescent assays ideal for very dilute or precious samples. patsnap.com They also tend to be more specific, reducing interference from non-protein biomolecules. patsnap.combiocompare.com
The main drawbacks of fluorescent methods compared to the BCA assay are the higher cost and the requirement for a specialized instrument (a fluorometer) rather than a standard spectrophotometer. patsnap.com While the BCA assay offers high sensitivity for a colorimetric method, it cannot match the lower detection limits of fluorescent techniques. alliedacademies.orgpatsnap.com
Table 4: Comparison of Major Protein Quantification Methodologies
| Method | Principle | Sensitivity | Key Advantages | Key Limitations |
|---|---|---|---|---|
| BCA Assay | Copper reduction & BCA chelation. thermofisher.com | High (0.5-2000 µg/mL). wikipedia.org | Detergent compatible; low protein-protein variation. thermofisher.compatsnap.com | Slow; sensitive to reducing agents. gbiosciences.comgbiosciences.com |
| Bradford Assay | Coomassie dye-binding. wikipedia.org | High (1-1500 µg/mL). gbiosciences.com | Fast; compatible with reducing agents. citeqbiologics.compatsnap.com | Detergent-incompatible; high protein-protein variation. azurebiosystems.compatsnap.com |
| Lowry Assay | Copper reduction & Folin reagent. wikipedia.org | High (5-150 µg/mL). azurebiosystems.com | Established and sensitive method. metwarebio.com | Detergent-incompatible; complex procedure; sensitive to reducing agents. metwarebio.comopentrons.com |
| Biuret Assay | Copper-peptide bond chelation. vedantu.com | Low (1-20 mg/mL). rice.edu | Simple; few interferences. rice.edu | Very low sensitivity. wikipedia.org |
| UV Absorbance (280 nm) | Intrinsic absorbance by aromatic amino acids. thermofisher.com | Moderate. | Very fast; non-destructive. bitesizebio.commedium.com | Requires pure protein; interference from nucleic acids. medium.com |
| Fluorescent Assays | Dye binding and fluorescence emission. patsnap.com | Very High (pg-ng range). patsnap.com | Extremely sensitive and specific. biocompare.com | Requires fluorometer; higher cost. patsnap.com |
Strategic Selection of Protein Quantification Assays for Specific Research Objectives
No single protein assay is universally optimal; the choice must be a strategic decision based on the specific research context. citeqbiologics.commedium.comthermofisher.com Key factors influencing this decision include the nature of the protein sample, the presence of potentially interfering substances, the required sensitivity, and available instrumentation. thermofisher.commedium.com
For Complex Samples with Detergents (e.g., Cell Lysates): The BCA assay is the superior choice. opentrons.comazurebiosystems.com Its high tolerance for detergents, which are essential for solubilizing cellular proteins, gives it a distinct advantage over both the Bradford and Lowry methods. thermofisher.compatsnap.com
For Rapid Quantification of Samples without Detergents: The Bradford assay is ideal. patsnap.com Its speed makes it suitable for high-throughput screening or when quick estimates are needed, provided the samples are free of detergents and have a consistent protein composition. patsnap.combioagilytix.com
For Purified Protein Samples: UV Absorbance at 280 nm is the fastest and simplest method if the protein's extinction coefficient is known and the sample is pure. bitesizebio.commedium.com If detergents are present in the purification buffer, the BCA assay is a more robust alternative. opentrons.com
For Samples Containing Reducing Agents: The Bradford assay is the recommended method as it is unaffected by compounds like DTT and BME, which interfere significantly with all copper-based assays (BCA, Lowry, Biuret). citeqbiologics.comazurebiosystems.com
For Very Dilute or Precious Samples: Fluorescent assays are the best option due to their unparalleled sensitivity. patsnap.combiocompare.com When protein concentration is expected to be very low, the increased specificity and sensitivity of fluorescence justify the higher cost and specialized equipment. patsnap.com
For High-Concentration Bulk Protein Samples: The Biuret assay can be used. Its simplicity and low cost are advantageous when sensitivity is not a concern and large amounts of protein are available. rice.edu
Diverse Research Applications of Bicinchoninic Acid Disodium Salt Hydrate Beyond Protein Quantification
Quantification of Reducing Sugars in Enzymatic and Biological Systems
The ability of the bicinchoninic acid (BCA) assay to detect the reduction of Cu²⁺ to Cu⁺ by reducing sugars in an alkaline medium has made it a valuable tool for studying carbohydrate-active enzymes. sigmaaldrich.comsigmaaldrich.com The resulting purple-colored complex, formed by the chelation of two BCA molecules with one cuprous ion, allows for the colorimetric quantification of these sugars. caymanchem.com
Assessment of Chitinase (B1577495) Activity
Chitinases are enzymes that break down chitin, a polymer of N-acetylglucosamine, by cleaving its glycosidic bonds. The activity of these enzymes can be monitored by quantifying the release of reducing sugar monomers and oligomers. The BCA method has been successfully employed to measure the levels of these reducing sugars, thereby providing a means to detect and quantify chitinase activity. sigmaaldrich.comsigmaaldrich.com This application is crucial in various research contexts, including the study of fungal biology, host-pathogen interactions, and the development of antifungal agents. A study on chitinase-producing bacteria from riverbank soils utilized a colorimetric method to estimate chitinolytic activity, highlighting the importance of such assays in screening for industrially relevant enzymes. nih.gov
Measurement of Cellulose (B213188) Reducing Ends
Similar to its application with chitinases, the BCA assay is used to determine the amount of reducing ends in cellulose, which is a key parameter for understanding the enzymatic degradation of this abundant biopolymer. sigmaaldrich.comsigmaaldrich.com This is particularly relevant in the study of cellulases, enzymes that hydrolyze cellulose into glucose, which is a critical step in biofuel production and other industrial processes.
Table 1: Comparison of Reducing Ends in Different Cellulose Substrates Measured by the BCA Assay
| Cellulose Substrate | Reducing Ends (μmol/g) |
| Microcrystalline Cellulose (MCC) | Data not available in specific units |
| Amorphous Cellulose (AMCC) | Data not available in specific units |
| Phosphoric Acid Swollen Cellulose (PSC) | Data not available in specific units |
| Bacterial Microcrystalline Cellulose (BMCC) | Data not available in specific units |
| Ammoniated BMCC (ABMCC) | Data not available in specific units |
| Data derived from graphical representations in existing research. Specific numerical values require direct access to the source data. researchgate.net |
Characterization and Quantification of Carbohydrates in Environmental and Biomedical Matrices
The BCA assay's sensitivity and tolerance to interferences make it a suitable method for quantifying carbohydrates in complex samples.
Application in Extracellular Polymeric Substances (EPS) from Soil
Extracellular polymeric substances (EPS) in soil are a complex mixture of biomolecules, including a significant fraction of polysaccharides. The quantification of these carbohydrates is essential for understanding soil structure, microbial ecology, and biogeochemical cycles. A recent study optimized the BCA assay for the quantification of total carbohydrates in soil EPS extracts. sigmaaldrich.com This research highlighted the necessity of a hydrolysis step with sulfuric acid to break down the polysaccharides into monosaccharides prior to analysis, thereby ensuring accurate measurement. sigmaaldrich.com The study also found that a pre-extraction step with calcium chloride, often used to remove interfering substances, was not always necessary. sigmaaldrich.com
Role as a Ligand in Coordination Chemistry and Metal Ion Sensing
The defining feature of bicinchoninic acid is its ability to act as a highly effective chelating agent for metal ions, most notably copper(I). caymanchem.com The two biquinoline rings and the carboxylate groups provide multiple coordination sites, leading to the formation of stable metal complexes.
This chelating property is the foundation of its use in the well-known Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." sigmaaldrich.com Research has shown that the BCA-Cu(I) complex is an efficient catalyst for conjugating molecules, with performance comparable or superior to other commonly used ligands. sigmaaldrich.com
Furthermore, a novel catalyst system based on CuSO₄, BCA, and a reducing sugar has been developed for the CuAAC reaction. This system is notable for its stability at room temperature and for producing minimal reactive oxygen species, which can be detrimental in biological applications. The coordination between the slow reduction of Cu(II) by the sugar and the selective chelation of the resulting Cu(I) by BCA is key to the system's efficacy.
Exploratory Applications in Functional Materials Science: Photovoltaics and Catalysis
The unique structure of bicinchoninic acid and its derivatives has led to their exploration in the development of advanced functional materials.
In the field of photovoltaics, a related compound, 2,2'-bipyridine-4,4'-dicarboxylic acid, has been investigated as a dopant in polymer electrolytes for dye-sensitized solar cells (DSSCs). jksus.org The incorporation of this compound was found to enhance the ionic conductivity and power conversion efficiency of the solar cells. jksus.org While this research does not directly involve bicinchoninic acid disodium (B8443419) salt hydrate (B1144303), it points to the potential of biquinoline and bipyridine dicarboxylic acids as valuable components in solar energy technologies. tcichemicals.comtcichemicals.com The carboxylic acid groups can act as anchoring points to semiconductor surfaces, a critical feature for efficient charge transfer in DSSCs. nih.gov
In catalysis, metal-organic frameworks (MOFs) constructed with 2,2′-biquinoline-4,4′-dicarboxylic acid as a linker have demonstrated catalytic activity. numberanalytics.comresearchgate.netrsc.org These materials have shown promise in reactions such as the cyanosilylation of carbonyl compounds. The rigid and well-defined structure of the biquinoline ligand helps to create a stable and active catalytic center. numberanalytics.comresearchgate.netrsc.org The development of metal complexes for catalysis is a rapidly growing field with applications in green chemistry and the synthesis of valuable chemicals. numberanalytics.comscirp.org
Future Trajectories and Emerging Research Paradigms for Bicinchoninic Acid Disodium Salt Hydrate
Innovations in Chemical Synthesis and Derivatization for Enhanced Reagent Properties
The foundational bicinchoninic acid (BCA) protein assay, while robust, is undergoing significant evolution through chemical innovation. Research and development are focused on creating derivatives and new formulations that enhance sensitivity, expand compatibility, and accelerate reaction times.
One key area of innovation involves the development of "enhanced" BCA assay kits. These kits are formulated to increase sensitivity, allowing for the detection of protein concentrations in a lower range, typically from 5 µg/mL to 250 µg/mL. andrewalliance.com This is a significant improvement over the standard assay's working range of 20-2,000 µg/mL. thermofisher.com Such enhancements are often achieved by optimizing reagent concentrations and buffers, and by modifying incubation protocols, for instance, by increasing the temperature to 60°C to drive the reaction. andrewalliance.comthermofisher.com
Furthermore, novel derivatives of the BCA chelator have been introduced to alter the assay's detection properties. An example is the Pierce™ Dilution-Free Rapid Gold BCA Protein Assay, which utilizes a different copper chelator. thermofisher.com This derivative forms an orange-gold-colored complex with the cuprous ion (Cu⁺), shifting the maximum absorbance to 480 nm, in contrast to the traditional purple complex's 562 nm peak. thermofisher.comthermofisher.com This innovation not only changes the colorimetric output but also significantly reduces the incubation time to just 5 minutes at room temperature. thermofisher.com
Manufacturers are also focusing on creating formulations with improved performance characteristics, such as reduced interference from various substances commonly found in protein samples. strategicrevenueinsights.com This includes developing reducing-agent-compatible versions of the BCA assay that can tolerate the presence of reagents like DTT (dithiothreitol) and BME (β-mercaptoethanol), which would otherwise interfere with the copper reduction step. thermofisher.com
The table below summarizes the properties of standard and innovative BCA assay variations.
| Feature | Standard BCA Assay | Enhanced BCA Assay | Rapid Gold BCA Assay |
| Working Range | 20 - 2,000 µg/mL thermofisher.com | 5 - 250 µg/mL andrewalliance.com | Varies by formulation thermofisher.com |
| Incubation Time | 30 minutes thermofisher.com | 30-60 minutes andrewalliance.com | 5 minutes thermofisher.com |
| Incubation Temp. | 37°C thermofisher.com | 60°C andrewalliance.com | Room Temperature thermofisher.com |
| Absorbance Max. | 562 nm wikipedia.org | 562 nm abbexa.com | 480 nm thermofisher.com |
| Key Advantage | Broad utility, detergent compatible thermofisher.com | Higher sensitivity for dilute samples andrewalliance.com | Speed and efficiency thermofisher.com |
Advancements in Automation and Miniaturization for High-Throughput Research
The demand for higher throughput in proteomics and other biological research fields has driven significant advancements in the automation and miniaturization of the BCA assay. bionity.com Manual execution of the assay is susceptible to variations in timing, which is critical since the color development is not a true endpoint reaction. beckman.com Automation addresses this by ensuring consistent sample handling and timing, thereby reducing technical variation and improving reproducibility. beckman.com
Liquid handling robots, such as the Biomek i-Series, have been successfully programmed to automate the entire BCA assay workflow. beckman.com These systems can perform on-deck reagent preparation, serial dilutions for standards, sample and reagent dispensing, and incubation, leading to a significant reduction in hands-on time. beckman.com Automation is particularly beneficial for high-throughput screening, as multichannel heads can process 96 or 384 samples simultaneously, minimizing variability between replicates. beckman.com Some automated platforms offer end-to-end solutions by integrating a microplate reader, allowing for a completely walk-away process. beckman.comopentrons.com
Miniaturization has progressed in parallel with automation, moving the assay from standard 1 mL cuvettes to 96-well, 384-well, and even 1536-well microplates. bmglabtech.comgbiosciences.com This shift drastically reduces the required volumes of both the sample and the reagents, which is crucial when working with precious or limited samples. bmglabtech.comcreative-proteomics.com For instance, a 1536-well plate format might use as little as 1.5 µL of sample and 7.5 µL of reagent. bmglabtech.com
A key challenge in miniaturizing absorbance assays is the short path length in low-volume wells. bmglabtech.com An innovative solution to this has been to perform the colorimetric assay in white, opaque microplates and measure the quenching of the plate's inherent fluorescence. bionity.combmglabtech.com This epi-absorbance fluorescent readout approach has enabled the successful miniaturization of the BCA assay down to 1536-well plates for the first time. bmglabtech.com
| Parameter | Standard Tube Assay | 96-Well Microplate | 384-Well Microplate | 1536-Well Microplate |
| Sample Volume | 50 µL gbiosciences.com | 10 - 25 µL thermofisher.comberkeley.edu | 2 µL bmglabtech.com | 1.5 µL bmglabtech.com |
| Reagent Volume | 1 mL gbiosciences.com | 200 µL thermofisher.comberkeley.edu | 10 µL bmglabtech.com | 7.5 µL bmglabtech.com |
| Format | Single Tube | Microplate | Microplate | Microplate |
| Throughput | Low | Medium | High | Very High |
Integration with Advanced Spectroscopic and Chromatographic Techniques
Bicinchoninic acid disodium (B8443419) salt hydrate (B1144303), through the BCA assay, serves as a critical quantification step preceding many advanced analytical techniques, particularly in the field of proteomics. Accurate protein quantification is essential for ensuring equal loading in downstream applications like gel electrophoresis and for standardizing samples before complex analyses such as liquid chromatography (LC) and mass spectrometry (MS). opentrons.comnih.gov
In typical proteomics workflows, protein is extracted from cells or tissues, and the total protein concentration of the lysate is determined using the BCA assay. acs.org This quantification allows researchers to take a precise amount of protein for subsequent steps like trypsin digestion, which breaks proteins into smaller peptides for mass spectrometry analysis. nih.govacs.org The BCA assay's compatibility with common lysis buffer components, including up to 5% surfactants, makes it a preferred method in these workflows. thermofisher.com
The integration of the BCA assay with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a standard procedure in many research labs. acs.org After protein extraction and BCA quantification, a standardized amount of protein is digested. The resulting peptides are then separated by liquid chromatography and analyzed by the mass spectrometer. acs.org This process is used for global profiling of proteins and their post-translational modifications. acs.org
However, the chemical principles of the BCA assay must be considered. The assay's response is influenced by the presence of certain amino acids, namely cysteine, cystine, tyrosine, and tryptophan. thermofisher.comwikipedia.org This means the assay's accuracy can be affected by the specific amino acid composition of the protein(s) being measured. researchgate.net When quantifying complex mixtures, the assay provides an average concentration, which is generally sufficient for comparative analyses. For digested samples, the assay can still be used, but the reduction in peptide bonds upon digestion can alter the colorimetric response, and the presence of the protease (e.g., trypsin) itself will contribute to the reading. researchgate.net Therefore, using an appropriate standard is crucial for accurate quantification. researchgate.net
Unveiling Novel Applications in Biological, Environmental, and Material Sciences
While the primary application of bicinchoninic acid disodium salt hydrate is the quantification of proteins in biological samples, its utility is expanding into other scientific domains. creative-proteomics.comgbiosciences.com
Biological Sciences: Beyond standard protein quantification in cell lysates, the BCA assay has been adapted for more specific biological samples. creative-proteomics.com Methodologies have been developed to accurately measure protein concentrations in challenging samples like those from plant tissues, which may contain interfering substances. nih.gov For example, a modified BCA procedure has been successfully used to estimate protein content in samples containing high concentrations of urea (B33335) and non-ionic detergents, which are often used to solubilize plant proteins for two-dimensional gel electrophoresis. nih.gov The assay has also been used to study the impact of chemical modifications on proteins, such as reductive methylation, where it was observed that methylated proteins gave a higher response, likely due to changes in the chemical properties of lysine (B10760008) residues. nih.gov
Environmental and Chemical Sciences: The reactivity of BCA with cuprous ions (Cu⁺) is not limited to protein-mediated reduction. Bicinchoninic acid disodium salt is also used for the determination of reducing sugars. ottokemi.comchemicalbook.com This application is valuable in various contexts, such as in the detection of chitinase (B1577495) activity by monitoring the release of reducing sugars. ottokemi.comchemicalbook.com This suggests potential applications in environmental monitoring or food science where the quantification of reducing sugars is important.
Material Sciences: The fundamental chemistry of the BCA assay, involving the reduction of copper and subsequent chelation, lends itself to the study of redox-active materials or the quantification of proteins adsorbed onto material surfaces. For instance, it is used to assess the cleanliness of reusable medical devices by measuring residual protein. nih.gov Innovations in this area focus on increasing the assay's sensitivity at low protein levels to meet stringent regulatory acceptance criteria. nih.gov This involves optimizing sample volumes and reagent ratios to enhance detection on device surfaces. nih.gov
Deeper Understanding of Reaction Mechanisms and Predictive Modeling for Assay Performance
Despite its widespread use for decades, research continues to delve into the intricate reaction mechanisms of the BCA assay to refine its application and improve predictive accuracy. nih.gov The assay is known to follow complex kinetics, with the color-producing reaction not reaching a true, stable endpoint. beckman.comnih.gov The absorbance continues to increase over time, even after the recommended incubation period, making standardized timing crucial for reproducibility. beckman.comnih.gov
The reaction mechanism involves two main steps:
The Biuret Reaction: In an alkaline medium, peptide bonds (and certain amino acids) in the protein reduce cupric ions (Cu²⁺) to cuprous ions (Cu⁺). wikipedia.orggbiosciences.com This reaction is temperature-dependent. wikipedia.org
BCA Chelation: Two molecules of bicinchoninic acid chelate one cuprous ion, forming an intense purple, water-soluble complex that absorbs light at 562 nm. wikipedia.orggbiosciences.com
Predictive modeling efforts aim to better understand and account for these complexities. One model introduced the concept of competitive binding, where peptide chains compete with BCA molecules for the available cuprous ions. researchgate.net This model helps explain why, at very high protein concentrations, the absorbance can unexpectedly plateau or even decrease. researchgate.net
A deeper understanding of these reaction kinetics has practical implications. For example, research has shown that despite the complex mechanisms, the assay's relative protein index is not significantly modulated by the incubation time for absorbances above a certain threshold (e.g., >0.1). nih.gov This finding supports the possibility of using shorter incubation times (e.g., 15 minutes) than are often recommended, which can improve throughput without sacrificing accuracy. nih.gov Continued research into these mechanisms is key to developing more robust protocols and computational models that can predict assay performance and account for interfering substances, leading to more accurate protein quantification across a wider range of sample types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
